![molecular formula C18H19N7O B2368608 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide CAS No. 2320889-84-5](/img/structure/B2368608.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
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Overview
Description
“N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide” is a compound that belongs to the class of triazolopyridazines . Triazolopyridazines have been found to exhibit numerous biological activities such as anticonvulsant activity, human P2X7 antagonists, human (h) A3 adenosine receptor antagonists, BRD4 inhibitory and anti-proliferation activity, histamine H4 receptor (H4R), adenosine human receptor, blood–brain barrier permeability, neurokinin-3 receptor (NK-3), non-xanthine adenosine receptor, anti-diabetic, brain Penetrant Phosphodiesterase 2 (PDE2) inhibitor, anti-platelet aggregations, human renin activity, good jak inhibitor, DPP-IV inhibitors, anti-malarial, anti-tuberculosis, anti-bacterial, and anti-fungal, etc. in medicinal chemistry .
Synthesis Analysis
The synthesis of triazolopyridazines involves various synthetic approaches . The design and synthesis of these compounds are often guided by structure-activity relationships . For instance, the introduction of electron-donating groups can contribute to good inhibitory activity against urease, and the position of these groups did not significantly affect the potency .Molecular Structure Analysis
The molecular structure of triazolopyridazines is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
Triazolopyridazines can undergo various chemical reactions. For instance, they have been evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM as compared with thiourea as the positive control (IC 50 =22.54±2.34 µM) .Scientific Research Applications
- Research indicates that this compound exhibits potential as an anticancer agent. Its mechanism of action may involve inhibiting specific cellular pathways or targeting cancer cells directly. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy against different types of cancer .
- The compound has shown promise as an antimicrobial agent. It may inhibit the growth of bacteria, fungi, or other pathogens. Investigating its specific targets and understanding its antimicrobial spectrum could lead to novel therapeutic strategies .
- Preliminary studies suggest that this compound possesses analgesic (pain-relieving) and anti-inflammatory properties. These attributes could make it valuable in managing pain and inflammation-related conditions .
- Antioxidants play a crucial role in protecting cells from oxidative damage. This compound may exhibit antioxidant activity, which could be relevant for preventing or managing oxidative stress-related diseases .
- Researchers have explored the antiviral potential of this compound. It may interfere with viral replication or entry, making it a candidate for antiviral drug development .
- The compound has been investigated as an enzyme inhibitor. It shows activity against enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These enzymes play essential roles in various physiological processes, and their modulation could have therapeutic implications .
- Understanding the structure–activity relationship (SAR) of this compound is crucial for drug design. Researchers aim to optimize its pharmacological properties and develop target-oriented drugs based on the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
- Computational approaches, such as pharmacokinetic and molecular modeling studies, have been employed to predict the compound’s behavior in biological systems. These insights aid in rational drug design and optimization .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Applications
Enzyme Inhibition
Drug Design and Development
In Silico Studies
Future Directions
Triazolopyridazines have shown promise in various areas of medicinal chemistry, suggesting potential future directions for research . The design and development of new target-oriented triazolopyridazine-based drugs for the treatment of multifunctional diseases could be a promising area of future research .
properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-23(18(26)14-4-2-3-9-19-14)13-10-24(11-13)16-8-7-15-20-21-17(12-5-6-12)25(15)22-16/h2-4,7-9,12-13H,5-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNJOVOLCZGOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide |
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